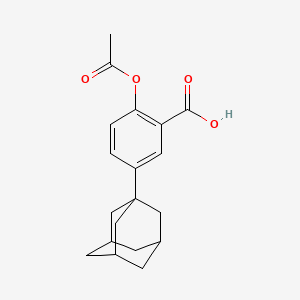

2-acetyloxy-5-(1-adamantyl)benzoic Acid

Description

Structure

3D Structure

Properties

CAS No. |

312747-77-6 |

|---|---|

Molecular Formula |

C19H22O4 |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

2-acetyloxy-5-(1-adamantyl)benzoic acid |

InChI |

InChI=1S/C19H22O4/c1-11(20)23-17-3-2-15(7-16(17)18(21)22)19-8-12-4-13(9-19)6-14(5-12)10-19/h2-3,7,12-14H,4-6,8-10H2,1H3,(H,21,22) |

InChI Key |

PUYBEUDIKYCSAG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Acetyloxy 5 1 Adamantyl Benzoic Acid

Established Synthetic Pathways for 2-acetyloxy-5-(1-adamantyl)benzoic Acid

The synthesis of this compound can be achieved through a logical, multi-step sequence involving well-established organic reactions. A plausible pathway involves the introduction of the adamantyl moiety onto a phenolic precursor, followed by carboxylation and subsequent acetylation.

The synthesis can be dissected into three primary stages, each producing a key intermediate leading to the final product.

Friedel-Crafts Adamantylation of Phenol (B47542): The initial step involves the electrophilic substitution of a hydrogen atom on the phenol ring with an adamantyl group. wikipedia.org This is typically accomplished via a Friedel-Crafts alkylation reaction. nih.gov An adamantyl halide, such as 1-bromoadamantane, serves as the alkylating agent in the presence of a Lewis acid catalyst (e.g., AlCl₃). rsc.org The reaction generates a carbocation from the adamantyl halide, which then attacks the electron-rich phenol ring. Due to the ortho-, para-directing nature of the hydroxyl group, a mixture of products is possible, with the primary intermediate for this synthesis being 4-(1-adamantyl)phenol (B49145) . One challenge in Friedel-Crafts reactions with phenol is the potential for the catalyst to coordinate with the lone pairs on the phenolic oxygen, which can deactivate the ring and lead to poor yields. stackexchange.com

Carboxylation via the Kolbe-Schmitt Reaction: The second key intermediate, 5-(1-adamantyl)salicylic acid , is synthesized from 4-(1-adamantyl)phenol using the Kolbe-Schmitt reaction. wikipedia.orgnih.gov This carboxylation process begins with the deprotonation of the phenol by a strong base, typically sodium hydroxide (B78521), to form sodium 4-(1-adamantyl)phenoxide. byjus.com This phenoxide is highly reactive toward electrophilic aromatic substitution. pearson.com The sodium phenoxide is then heated with carbon dioxide under high pressure (e.g., 100 atm) and elevated temperature (e.g., 125°C). wikipedia.orgbyjus.com The CO₂ is attacked by the phenoxide, leading to carboxylation predominantly at the ortho position to the hydroxyl group, a preference driven by the formation of a stable chelated intermediate with the sodium ion. jk-sci.com Subsequent acidification of the resulting sodium salicylate (B1505791) derivative yields the desired 5-(1-adamantyl)salicylic acid. mdpi.com

Acetylation of the Phenolic Hydroxyl Group: The final step is the acetylation of the hydroxyl group of 5-(1-adamantyl)salicylic acid. byjus.com This esterification reaction is typically carried out using acetic anhydride (B1165640) as the acetylating agent, often in the presence of an acid catalyst like concentrated sulfuric acid. vedantu.comshaalaa.com The reaction converts the phenolic -OH group into an acetoxy (-OCOCH₃) group, yielding the final product, This compound . byjus.com

| Reaction Step | Parameter | Optimization Strategy | Rationale |

| Friedel-Crafts Alkylation | Catalyst | Use of milder Lewis acids or strong Brønsted acids (e.g., HF, TfOH). stackexchange.com | Reduces side reactions and catalyst deactivation by the phenolic oxygen. |

| Solvent | Use of hexafluoroisopropanol (HFIP) as a solvent. researchgate.net | Can promote alkylation under mild conditions, sometimes without an additional catalyst. | |

| Reactant Ratio | Use of excess phenol. jk-sci.com | Minimizes polyalkylation, where multiple adamantyl groups are added to the same ring. | |

| Kolbe-Schmitt Reaction | Reagents & Solvents | Ensure reagents are thoroughly dried before use. jk-sci.com | The presence of water significantly decreases the reaction yield. |

| Cation Choice | Use of sodium hydroxide (NaOH). jk-sci.com | Smaller counterions like Na⁺ favor the formation of the ortho-carboxylated product (salicylic acid). | |

| Conditions | Employing supercritical carbon dioxide (ScCO₂). researchgate.net | Increases the reactivity of CO₂ and can lead to a significant increase in product yield. | |

| Acetylation | Catalyst | Use of solid acid catalysts, such as heteropoly acids (HPAs). researchgate.net | HPAs are efficient, recyclable, and environmentally friendly catalysts for acetylation. |

| Reagent | Use of acetic anhydride. vedantu.com | A common and effective acetylating agent for converting phenols to phenyl acetates. |

Novel Approaches in the Synthesis of Adamantylbenzoic Acid Derivatives

Recent advancements in synthetic organic chemistry offer innovative and more sustainable methods for preparing adamantylbenzoic acid derivatives, moving beyond traditional multi-step processes.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing benzoic acid derivatives, these principles can be applied in several ways:

Use of Greener Solvents: Traditional syntheses often rely on volatile organic solvents. Newer protocols emphasize the use of water as a reaction medium, which is non-toxic and environmentally benign. mdpi.com

Renewable Feedstocks: There is growing interest in using biomass-derived materials as starting points for chemical synthesis. Lignin-based benzoic acid derivatives, for example, present a sustainable alternative to petroleum-derived precursors. rsc.org

Energy Efficiency: Innovative methods like the Solar Thermal Electrochemical Process (STEP) utilize solar energy to drive the synthesis of benzoic acid from toluene, significantly reducing the carbon footprint associated with the energy input. rsc.org

Waste Reduction: Simple and efficient methods for separating and recovering valuable aromatic compounds from industrial residues of benzoic acid production are being developed, turning waste into a resource. acs.org

Modern catalytic methods, particularly those involving C–H bond functionalization, provide powerful tools for synthesizing complex molecules like adamantylbenzoic acids more efficiently. Direct C–H functionalization allows for the introduction of functional groups onto the adamantane (B196018) core or the benzoic acid ring without the need for pre-functionalized starting materials, thus shortening synthetic routes. nih.govchemrxiv.org

Photoredox and hydrogen atom transfer (HAT) catalysis have emerged as particularly effective strategies for activating the strong, unactivated C–H bonds of adamantane. acs.orgresearchgate.net These methods offer exceptional selectivity for the tertiary (3°) C–H bonds at the bridgehead positions of the adamantane cage. chemrxiv.orgresearchgate.net

| Catalytic Method | Description | Application in Synthesis |

| Photoredox/HAT Catalysis | Utilizes light and a dual catalyst system to generate a highly reactive radical at a specific C–H bond. nih.govacs.org | Allows for the direct alkylation or aminoalkylation of the adamantane cage with high regioselectivity for the tertiary positions. chemrxiv.orgrsc.org |

| Transition Metal-Catalyzed Carbonylation | Employs transition metals like palladium to facilitate the insertion of carbon monoxide (CO) into a C–H bond. nih.gov | Can be used to directly synthesize adamantyl ketones and esters, which are precursors to adamantylbenzoic acids. |

Derivatization and Analog Synthesis of this compound

The core structure of this compound offers multiple sites for chemical modification to produce a diverse range of analogs. Such derivatization is crucial for structure-activity relationship studies in drug discovery and for fine-tuning material properties.

The primary sites for derivatization include the carboxylic acid group, the acetyl group, and the aromatic ring.

Modification of the Carboxylic Acid: The carboxylic acid functional group is highly versatile and can be converted into a wide array of other functional groups. Standard derivatization procedures include conversion to esters, amides, or acyl chlorides. More complex modifications involve using the carboxylic acid as a handle to construct heterocyclic rings. For instance, adamantane-containing carboxylic acids have been used as precursors to synthesize novel 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) derivatives. researchgate.netnih.gov

Modification of the Acetyl Group: The acetyloxy group can be hydrolyzed back to a hydroxyl group, which can then be re-esterified with different acylating agents (e.g., benzoyl chloride) to generate analogs with varying ester functionalities.

Further Substitution: The aromatic ring or the adamantane cage can be further functionalized. The C-H activation methods described in section 2.2.2 provide a direct route to introduce additional substituents onto the adamantane moiety. chemrxiv.org Electrophilic aromatic substitution reactions could potentially add substituents to the available positions on the benzoic acid ring, although the existing bulky groups may pose steric challenges.

The following table summarizes various synthetic derivatives based on the adamantyl-heterocycle core structure, illustrating the potential for analog synthesis.

| Derivative Type | Synthetic Approach | Starting Material |

| N-Mannich Bases | Reaction with formaldehyde (B43269) and 1-substituted piperazines. nih.gov | 5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thione |

| S-Substituted Thiadiazoles | Reaction of a thiadiazoline-2-thione with various alkyl or aryl halides. researchgate.netnih.gov | 5-(1-adamantyl)-1,3,4-thiadiazoline-2-thione |

| Thiadiazolyl Acetic/Propionic Acids | Reaction of a thiadiazoline-2-thione with chloroacetic acid or bromopropionic acid. researchgate.net | 5-(1-adamantyl)-1,3,4-thiadiazoline-2-thione |

| 2-(1-adamantyl)-1,3,4-oxadiazoles | Cyclization of N-acyl adamantane-1-carbohydrazide (B96139) derivatives using phosphorus oxychloride. researchgate.net | 1-adamantanecarbonyl chloride |

These examples highlight the broad scope for creating a library of analogs based on the adamantylbenzoic acid scaffold for further scientific investigation.

Structural Modifications of the Benzoic Acid Scaffold

The benzoic acid scaffold of this compound offers multiple positions for structural modification to generate a library of analogs. The aromatic ring can undergo electrophilic aromatic substitution reactions to introduce a variety of substituents, thereby altering the electronic and steric properties of the molecule.

Key modifications to the benzoic acid scaffold include:

Introduction of Additional Substituents: The remaining positions on the benzene (B151609) ring can be functionalized. For example, halogenation (chlorination, bromination) or nitration can provide intermediates for further synthetic transformations. These groups can then be converted into other functionalities like amino, hydroxyl, or cyano groups.

Modification of the Carboxylic Acid Group: The carboxylic acid moiety can be converted into a variety of derivatives, such as esters, amides, or acid halides. These transformations allow for the attachment of different chemical entities, expanding the structural diversity of the analogs.

Ring-Fused Analogs: More complex modifications can involve the fusion of another ring system to the benzoic acid core, creating polycyclic aromatic structures while retaining the key adamantyl and acetyloxy functionalities.

The following table summarizes some examples of structural modifications on a benzoic acid scaffold found in related adamantane-containing compounds.

| Modification Type | Reagents and Conditions | Resulting Structure |

| Friedel-Crafts Acylation | PhH, AlBr3 | Introduction of a benzoyl group to the adamantane moiety. |

| Friedel-Crafts Alkylation | PhH, AlBr3 | Introduction of a phenyl group to the adamantane moiety. |

| Arene Oxidative Degradation | RuCl3, H5IO6; SOCl2; MeOH | Conversion of an aromatic substituent to a carboxylate group. |

| Halogenation | Br2 in acetic acid | Introduction of bromine atoms to an aromatic ring. |

Stereochemical Considerations in the Synthesis of Chiral Analogs

The introduction of chirality into analogs of this compound can be a critical aspect of their design, as stereoisomers can exhibit different biological activities. Chirality can be introduced at various points in the molecular structure, including the adamantane cage, the substituents on the benzoic acid ring, or on side chains.

Strategies for Synthesizing Chiral Analogs:

Use of Chiral Starting Materials: A common approach is to begin the synthesis with an enantiomerically pure starting material. For instance, a chiral derivative of adamantane or a chiral building block for a substituent can be used.

Asymmetric Synthesis: Chiral catalysts or auxiliaries can be employed to induce stereoselectivity in a key reaction step. For example, asymmetric hydrogenation or alkylation of a prochiral intermediate can establish a new stereocenter with a high degree of enantiomeric excess. A series of (R)- and (S)-isomers of new adamantane-substituted heterocycles have been synthesized through the transformation of adamantyl-substituted N-Boc-homoallylamines. rsc.org

Chiral Resolution: If a racemic mixture is synthesized, it can be separated into its constituent enantiomers through chiral resolution techniques. This can involve the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization or chromatography.

All 1,2-disubstituted adamantane derivatives are chiral, and synthetic pathways to enantiomerically pure derivatives are sought after for various applications. mdpi.com The synthesis of enantiomerically pure molecules with joint adamantane and piperidinone skeletons has been a subject of interest to evaluate their biological activity. rsc.org

Introduction of Heteroatoms and Functional Groups

Incorporating heteroatoms (such as nitrogen, oxygen, and sulfur) and diverse functional groups into the structure of this compound analogs can significantly alter their physicochemical properties. This is often achieved by synthesizing adamantane-containing heterocyclic systems. tandfonline.com

Examples of Heterocyclic Analogs:

Oxadiazoles and Thiadiazoles: Adamantane-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles have been synthesized. These syntheses often involve the cyclization of N-acyl adamantane-1-carbohydrazide derivatives or 1-acyl-4-(1-adamantyl)-3-thiosemicarbazides.

Triazoles: Adamantyl-containing triazole derivatives are another class of heterocyclic analogs that have been prepared.

Thiazinanones and Oxazepinones: Six- and seven-membered heterocyclic molecules containing an adamantyl fragment, such as 1,3-thiazinan-4-one and 1,3-oxazepin-4,7-dione, have been synthesized via the condensation of Schiff bases with appropriate reagents. researchgate.net

| Heterocyclic System | Synthetic Precursors | Key Reaction Type |

| 1,3,4-Oxadiazole | N-acyl adamantane-1-carbohydrazide | Cyclization with phosphorus oxychloride |

| 1,3,4-Thiadiazole | 1-acyl-4-(1-adamantyl)-3-thiosemicarbazide | Cyclization |

| 1,3-Thiazinan-4-one | (E)-N-(adamantan-1-yl)-1-(3-aryl)methanimine, 3-mercaptopropanoic acid | Condensation |

| 1,3-Oxazepin-4,7-dione | (E)-N-(adamantan-1-yl)-1-(3-aryl)methanimine, maleic anhydride | Condensation |

Purification and Isolation Techniques for this compound and its Analogs

The purification and isolation of this compound and its analogs are crucial steps to ensure the removal of impurities, unreacted starting materials, and byproducts. A combination of techniques is often employed to achieve high purity.

Crystallization and Recrystallization: Recrystallization is a primary method for purifying solid organic compounds. illinois.edu The choice of solvent is critical and is based on the principle that the target compound should be sparingly soluble at room temperature but highly soluble at elevated temperatures. researchgate.net For aromatic carboxylic acids, common solvents for recrystallization include water, ethanol, methanol, and benzene. google.comma.edunist.gov The slow cooling of a saturated solution allows for the formation of a crystalline lattice that excludes impurities.

Column Chromatography: This is a versatile technique for separating mixtures of compounds.

Silica (B1680970) Gel Chromatography: Normal-phase chromatography on a silica gel column is widely used for the purification of adamantane derivatives. google.com A solvent system of appropriate polarity is chosen to elute the desired compound while retaining impurities on the stationary phase.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For analytical purposes and for the purification of small quantities of material, RP-HPLC on C18-modified columns can be highly effective. This technique has shown high selectivity for adamantane derivatives. researchgate.net

Sublimation: For compounds that are sufficiently volatile and thermally stable, vacuum sublimation can be an effective purification method, as it can separate the target compound from non-volatile impurities.

Acid-Base Extraction: The carboxylic acid functionality of this compound allows for purification by acid-base extraction. The compound can be dissolved in an organic solvent and treated with an aqueous base (e.g., sodium bicarbonate) to form the water-soluble carboxylate salt. The aqueous layer is then separated, and the pure carboxylic acid is precipitated by acidification.

The following table summarizes common purification techniques and their applicability.

| Technique | Principle | Applicability |

| Recrystallization | Differential solubility at varying temperatures. | Purification of solid final products and intermediates. |

| Column Chromatography | Differential partitioning between a stationary and a mobile phase. | Separation of complex mixtures and isolation of target compounds. |

| Sublimation | Phase transition from solid to gas without passing through a liquid phase. | Purification of volatile and thermally stable solids. |

| Acid-Base Extraction | Conversion of the acidic compound to its water-soluble salt. | Separation from neutral and basic impurities. |

Molecular and Cellular Mechanisms of Action of 2 Acetyloxy 5 1 Adamantyl Benzoic Acid

Exploration of Putative Molecular Targets and Ligand-Target Interactions

The primary molecular targets of 2-acetyloxy-5-(1-adamantyl)benzoic acid are hypothesized to be the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This is based on the well-established mechanism of its parent compound, acetylsalicylic acid. The adamantyl group is expected to influence the compound's binding affinity and selectivity for these targets.

As of the current date, no specific receptor binding studies for this compound have been published in the peer-reviewed literature. The evaluation of interactions with its putative targets, the COX enzymes, is typically conducted through enzymatic inhibition assays rather than traditional ligand-receptor binding assays.

The central mechanism of action for this compound is likely the inhibition of COX enzymes, which are critical for the synthesis of prostaglandins (B1171923), key mediators of inflammation and pain. nih.gov It is hypothesized that, like aspirin, this compound acts as an irreversible inhibitor by acetylating a key serine residue within the active site of both COX-1 and COX-2.

The addition of the 1-adamantyl group at the 5-position of the benzoic acid ring is a significant structural modification. Adamantane's rigid and lipophilic nature can enhance the molecule's ability to fit into and interact with hydrophobic pockets within the enzyme's active site. This may lead to increased potency or altered selectivity compared to aspirin. Studies on other adamantane-containing compounds have demonstrated significant COX inhibitory activity. For instance, certain derivatives of 2-adamantylthiazol[3,2-b] nih.govnih.govmdpi.comtriazol-6(5H)ones have shown notable inhibition of both COX-1 and COX-2. nih.gov

While direct kinetic data for this compound is unavailable, the table below presents inhibitory data for analogous adamantane-containing compounds against COX enzymes to illustrate the potential effects of this moiety.

| Compound Class | Target Enzyme | Inhibitory Activity (% at 200 µM) | Reference Compound | Reference Activity (%) |

|---|---|---|---|---|

| Substituted 5-benzylideno-2-adamantylthiazol[3,2-b] nih.govnih.govmdpi.comtriazol-6(5H)ones (Compound 3) | COX-1 | 60% | Naproxen | 60% |

| Substituted 5-benzylideno-2-adamantylthiazol[3,2-b] nih.govnih.govmdpi.comtriazol-6(5H)ones (Compound 8) | COX-1 | 62% | Naproxen | 60% |

| Substituted 5-benzylideno-2-adamantylthiazol[3,2-b] nih.govnih.govmdpi.comtriazol-6(5H)ones (Compound 2) | COX-2 | 65% | Naproxen | 65% |

| Substituted 5-benzylideno-2-adamantylthiazol[3,2-b] nih.govnih.govmdpi.comtriazol-6(5H)ones (Compound 6) | COX-2 | 65% | Naproxen | 65% |

This table displays data for structurally related adamantane (B196018) derivatives, not this compound, to demonstrate the potential for COX inhibition by adamantane-containing compounds. Data sourced from a study on adamantylthiazol derivatives. nih.gov

Modulation of Cellular Signaling Pathways

By inhibiting the COX enzymes, this compound would directly interfere with the arachidonic acid cascade. This would lead to a reduction in the production of prostaglandins (e.g., PGE2, PGI2) and thromboxanes (e.g., TXA2), which are crucial lipid signaling molecules involved in a wide array of physiological and pathological processes.

A decrease in prostaglandin (B15479496) levels would subsequently modulate numerous intracellular signaling pathways. For example, prostaglandins often signal through G-protein coupled receptors (GPCRs), leading to changes in intracellular cyclic AMP (cAMP) levels and the activation of protein kinase A (PKA). By blocking prostaglandin synthesis, this compound would be expected to attenuate these downstream signaling events, which are central to inflammation, fever, and pain sensitization. However, specific experimental studies investigating the precise effects of this compound on intracellular cascades have not been performed.

There is no published research on the transcriptomic or proteomic effects of treating cellular systems with this compound. Such analyses would be highly valuable to understand the broader cellular response to this compound.

A hypothetical transcriptomic (RNA-sequencing) or proteomic (mass spectrometry) study could reveal:

Downregulation of genes and proteins directly involved in the inflammatory response that are typically induced by prostaglandins.

Changes in the expression of cell adhesion molecules, cytokines, and chemokines.

Potential off-target effects unrelated to COX inhibition, which could be identified by unexpected changes in gene or protein expression profiles.

Integrated analysis of transcriptomic and proteomic data provides a comprehensive view of how a compound affects cellular function, from gene expression to protein abundance, offering insights into its complete mechanism of action. mdpi.comnih.gov

Interaction with Subcellular Structures and Organelles

The primary subcellular localization of the COX-1 and COX-2 enzymes is the luminal side of the endoplasmic reticulum (ER) and the inner and outer nuclear membranes. Consequently, the principal site of action for this compound within the cell is expected to be these membrane systems. There is currently no evidence to suggest that the compound specifically interacts with other subcellular structures or organelles, such as mitochondria or lysosomes, although this possibility cannot be excluded without dedicated research.

Biophysical Characterization of Interactions (e.g., surface plasmon resonance, isothermal titration calorimetry)

A comprehensive search of scientific literature and chemical databases was conducted to gather information regarding the biophysical characterization of This compound . The objective was to identify studies utilizing techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or other relevant biophysical methods to elucidate the binding affinity and thermodynamics of this specific compound's interactions with biological targets.

Despite an extensive search, no published data or research findings were identified for This compound . Consequently, there is no available information on its biophysical characterization, including binding kinetics, affinity constants (K D ), or thermodynamic parameters (ΔH, ΔS).

Therefore, it is not possible to provide detailed research findings or data tables for the biophysical interactions of This compound as no such information appears to be publicly available in the scientific domain at this time.

Pre Clinical Investigations and Research Applications of 2 Acetyloxy 5 1 Adamantyl Benzoic Acid

In Vitro Pharmacological Studies in Cell Lines

No specific studies detailing the in vitro pharmacological evaluation of 2-acetyloxy-5-(1-adamantyl)benzoic acid in cell lines were identified. Research on other adamantane (B196018) and benzoic acid derivatives has shown various biological activities, but data specific to this compound is not available. nih.govnih.gov

There are no available research findings that assess the effects of this compound on cellular responses such as proliferation, viability, or migration in any tested cell lines.

No data from dose-response studies for this compound are present in the available literature. Consequently, key potency metrics such as IC₅₀ (half-maximal inhibitory concentration) values in any relevant cell models have not been determined or reported. nih.govnih.gov

While various adamantane-containing compounds have been evaluated for their anti-proliferative activity against human tumor cell lines, no such studies have been published for this compound. nih.govscielo.brnih.gov Therefore, its potential to inhibit cell growth is currently uncharacterized.

In Vivo Studies in Animal Models (excluding human clinical trials)

No published research was found describing in vivo studies of this compound in any animal models.

There is no information available regarding the efficacy of this compound in any pre-clinical models of disease. Studies on other benzoic acid derivatives have been conducted in animal models for conditions like pain and inflammation, but these are not specific to the compound . mdpi.comnih.gov

The pharmacokinetic profile, including the absorption, distribution, metabolism, and excretion (ADME) of this compound, has not been reported in any preclinical species. Pharmacokinetic studies have been characterized for other novel benzoic acid derivatives in rats, but this data cannot be extrapolated to this compound. nih.govresearchgate.net

Research on Potential Therapeutic Modalities

Investigation of Anti-inflammatory Effects

No studies detailing the investigation of anti-inflammatory effects specifically for this compound were identified.

Research into Antiviral and Antimicrobial Activities

Studies on Metabolic Modulation

No published studies were located that investigate the effects of this compound on metabolic pathways or its potential for metabolic modulation.

Advanced Analytical Methodologies for 2 Acetyloxy 5 1 Adamantyl Benzoic Acid

Spectroscopic Characterization (e.g., High-resolution NMR, FTIR, UV-Vis)

Spectroscopic methods are fundamental to elucidating the molecular structure of 2-acetyloxy-5-(1-adamantyl)benzoic acid.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic arrangement within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the three main components of the molecule: the adamantyl group, the aromatic ring, and the acetyl group. The adamantyl moiety typically displays a set of overlapping multiplets in the upfield region. The protons on the aromatic ring would appear as distinct doublets and a doublet of doublets in the downfield region, characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. A sharp singlet for the acetyl group's methyl protons would also be present. The highly deshielded carboxylic acid proton appears as a broad singlet at the far downfield end of the spectrum.

¹³C NMR: The carbon spectrum provides complementary information. The adamantyl cage produces four distinct signals corresponding to its quaternary, methine, and methylene (B1212753) carbons. The aromatic region shows six signals for the benzene ring carbons, with their chemical shifts influenced by the attached substituents. The spectrum is completed by signals for the methyl and carbonyl carbons of the acetyl group, and the highly deshielded carboxylic acid carbonyl carbon.

Table 1: Predicted NMR Spectroscopic Data for this compound | ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | Carboxylic Acid | > 11.0 | Broad Singlet | -COOH | | Aromatic | ~7.9 | d | H-6 | | Aromatic | ~7.5 | dd | H-4 | | Aromatic | ~7.1 | d | H-3 | | Acetyl | ~2.3 | Singlet | -OCOCH₃ | | Adamantyl | ~2.1 | Multiplet | Adamantyl-H | | Adamantyl | ~1.8 | Multiplet | Adamantyl-H | | ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | | Carboxylic Acid | ~170 | -COOH | | Acetyl Carbonyl | ~169 | -OCOCH₃ | | Aromatic Carbons | 120 - 150 | Ar-C | | Adamantyl Carbons | 29 - 45 | Adamantyl-C | | Acetyl Methyl | ~21 | -OCOCH₃ | Note: Predicted values are based on typical chemical shifts for the respective functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies. The spectrum of this compound is expected to be characterized by several key absorption bands. A very broad band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid. Two distinct carbonyl (C=O) stretching bands are anticipated: one at higher wavenumbers (approx. 1750-1770 cm⁻¹) for the ester and one at lower wavenumbers (approx. 1680-1700 cm⁻¹) for the carboxylic acid. C-H stretching vibrations for the adamantyl and aromatic groups appear just below and above 3000 cm⁻¹, respectively.

Table 2: Characteristic FTIR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2950 |

| C=O Stretch (Ester) | 1750 - 1770 |

| C=O Stretch (Carboxylic Acid) | 1680 - 1700 |

| C-O Stretch | 1180 - 1300 |

Note: Values represent typical ranges for the specified functional groups.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, primarily associated with the aromatic chromophore. Substituted benzoic acid derivatives typically exhibit two main absorption bands. For this compound, a strong absorption band (E-band) is expected around 230 nm and a weaker band (B-band) around 270-280 nm, arising from π→π* transitions within the benzene ring. researchgate.net

Chromatographic Separation and Quantification Techniques (e.g., HPLC, GC-MS for purity and quantification in complex mixtures)

Chromatographic methods are essential for separating the target compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most suitable technique for the analysis of this compound. A C18 stationary phase with a gradient elution mobile phase, typically consisting of acetonitrile (B52724) and water buffered with an acid like formic acid or trifluoroacetic acid, would provide effective separation. scielo.br Detection is commonly performed using a UV detector set at one of the compound's absorption maxima. This method is crucial for determining the purity of synthesized batches and for quantifying the compound in dissolution studies or other complex mixtures. scielo.brijprajournal.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of the polar carboxylic acid group, which can cause peak tailing and degradation at high temperatures. To overcome this, derivatization is necessary. Converting the carboxylic acid to a more volatile ester (e.g., a methyl ester) or a silyl (B83357) ester allows for successful separation and analysis by GC-MS. This technique is highly sensitive and can be used for identifying and quantifying trace-level impurities. unimi.it

Mass Spectrometry for Structural Elucidation and Metabolite Identification in Biological Matrices

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of the compound and for elucidating its structure through fragmentation analysis.

Structural Elucidation

Using soft ionization techniques like Electrospray Ionization (ESI), the compound would primarily show a protonated molecular ion [M+H]⁺ in positive ion mode or a deprotonated ion [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) can determine the exact mass of these ions, allowing for the confirmation of the elemental formula (C₁₉H₂₂O₄).

Under collision-induced dissociation (CID) in tandem MS (MS/MS) experiments, a predictable fragmentation pattern would emerge. Key fragmentation pathways would likely include:

Neutral loss of acetic acid (60 Da) from the parent ion.

Subsequent loss of carbon monoxide (28 Da) from the resulting salicylic (B10762653) acid fragment.

Decarboxylation (loss of CO₂, 44 Da).

Formation of the stable adamantyl cation at m/z 135.

Metabolite Identification

LC-MS/MS is the primary technique for identifying metabolites in biological matrices such as plasma or liver microsome incubates. Based on known metabolic pathways for related structures, potential biotransformations of this compound include:

Hydrolysis: Cleavage of the acetyl ester group to form 5-(1-adamantyl)salicylic acid.

Oxidation: Hydroxylation of the adamantyl cage, a common metabolic pathway for adamantane-containing drugs. This can lead to mono- or di-hydroxylated metabolites.

Glucuronidation: Conjugation of the carboxylic acid or a hydroxyl group (either the phenolic one after hydrolysis or a new one from oxidation) with glucuronic acid.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. While specific crystallographic data for this compound is not publicly available, the technique would provide precise measurements of bond lengths, bond angles, and torsion angles.

A successful single-crystal X-ray diffraction analysis would reveal:

The conformation of the molecule, including the relative orientation of the adamantyl group, the planar benzene ring, and the acetyloxy group.

The crystal packing arrangement.

The presence and geometry of intermolecular interactions. A common feature for carboxylic acids is the formation of hydrogen-bonded dimers in the solid state, where the carboxyl groups of two molecules interact.

This structural information is invaluable for understanding the compound's physicochemical properties and for computational modeling studies.

Computational and Theoretical Studies on 2 Acetyloxy 5 1 Adamantyl Benzoic Acid

Structure-Activity Relationship (SAR) Analysis of 2-acetyloxy-5-(1-adamantyl)benzoic Acid Derivatives

No specific SAR studies for derivatives of this compound have been published. General principles of medicinal chemistry suggest that modifications to the acetyl group, the carboxylic acid, or the adamantyl cage could significantly impact biological activity, but specific data is lacking.

Quantitative Structure-Activity Relationship (QSAR) Modeling

There are no QSAR models reported in the literature specifically for a series of this compound derivatives. While QSAR studies have been performed on other adamantane-containing compounds and various benzoic acid derivatives to correlate physicochemical properties with biological activity, these models are not applicable to the target compound without specific experimental data. nih.govdongguk.edunih.gov

Pharmacophore Development and Ligand-Based Design

Pharmacophore models are developed based on a set of active molecules. Without a series of active derivatives of this compound, the development of a specific pharmacophore model is not feasible.

Molecular Docking and Dynamics Simulations

While molecular docking and dynamics are powerful tools to study ligand-protein interactions, no studies have been published that detail the docking of this compound into a specific biological target. Such an analysis would require a hypothesized or known protein target, which is not identified in the existing literature for this compound. Similarly, molecular dynamics simulations to assess conformational stability and binding require a defined ligand-protein complex, which is currently unavailable. ksu.edu.sabohrium.com

Prediction of Ligand-Target Binding Modes

The prediction of how this compound binds to a biological target is contingent on identifying a relevant target and performing docking simulations. This information is not present in the current body of scientific literature.

Conformational Analysis and Stability Predictions

A conformational analysis and stability prediction for this compound could be performed using standard computational chemistry software. However, without a specific biological context or experimental validation, such a study would be purely theoretical and has not been published.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to analyze the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of molecules. researchgate.net While these calculations are feasible for this compound, no such specific studies have been published to date.

Cheminformatics and Data Mining for Analog Identification and Lead Optimization

Cheminformatics and data mining have become indispensable tools in modern drug discovery, providing powerful computational methods for identifying novel analogs and optimizing lead compounds. For molecules like this compound, which combines a bulky lipophilic adamantane (B196018) cage with a benzoic acid scaffold, these computational approaches are crucial for navigating the vast chemical space to find derivatives with improved pharmacological profiles. These strategies leverage large databases of chemical information to predict properties, identify structure-activity relationships (SAR), and guide the synthesis of more effective and safer drug candidates. nih.govnih.gov

The core principle behind these computational methods is the analysis of relationships between a molecule's structure and its biological activity, a field known as Quantitative Structure-Activity Relationship (QSAR). nih.gov For adamantane-containing compounds, QSAR models can elucidate how modifications to the adamantyl group, the benzoic acid core, or the acetyl ester affect target binding and pharmacokinetic properties. nih.govmdpi.com

Advanced in silico techniques are employed to screen virtual libraries of compounds against a biological target, predicting their binding affinity and potential efficacy. figshare.comresearchgate.net This virtual screening process significantly accelerates the initial phases of drug discovery by prioritizing a smaller, more promising set of molecules for laboratory synthesis and testing. nih.govnih.gov For instance, molecular docking studies can predict how analogs of this compound might interact with the active site of a target protein, providing insights into the key interactions that drive biological activity. mdpi.com

Data mining algorithms are also applied to analyze large datasets from high-throughput screening and existing chemical libraries. These algorithms can identify patterns and structural motifs associated with desired biological activities or favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.net This allows researchers to identify promising scaffolds for new drug development and to optimize existing lead compounds by modifying their structures to enhance efficacy and reduce potential toxicity. nih.gov

The application of these computational strategies in the context of adamantane derivatives has been instrumental in various therapeutic areas. nih.gov For example, cheminformatics has guided the development of adamantane-based inhibitors for various viral targets and enzymes by identifying key structural features that enhance their inhibitory potential. mdpi.comfigshare.comnih.gov

Below are examples of how cheminformatics and data mining approaches can be applied to identify and optimize analogs of this compound.

Table 1: Virtual Screening and Analog Identification

This table illustrates a hypothetical virtual screening workflow to identify potential analogs of the lead compound.

| Step | Method | Description | Desired Outcome |

| 1. Library Preparation | Database Mining | Assembling a virtual library of compounds containing adamantane and benzoic acid scaffolds from databases like ChEMBL and PubChem. | A diverse set of virtual compounds for screening. |

| 2. Molecular Docking | Structure-Based Virtual Screening | Docking the virtual library against the 3D structure of a biological target to predict binding modes and affinities. mdpi.com | A ranked list of compounds based on predicted binding energy. |

| 3. QSAR Modeling | Ligand-Based Virtual Screening | Building a QSAR model based on known active and inactive compounds to predict the activity of virtual library compounds. nih.gov | Identification of novel scaffolds with predicted activity. |

| 4. ADMET Prediction | In Silico Profiling | Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of top-ranked compounds. nih.govresearchgate.net | Selection of candidates with favorable drug-like properties. |

Table 2: Lead Optimization Strategies

This table outlines computational strategies for optimizing a lead compound like this compound.

| Optimization Goal | Computational Approach | Example Modification | Predicted Improvement |

| Enhance Binding Affinity | Free Energy Perturbation (FEP) | Substitution on the adamantane ring to increase hydrophobic interactions with the target's binding pocket. figshare.com | Lower (more favorable) binding free energy. |

| Improve Selectivity | Comparative Molecular Field Analysis (CoMFA) | Modifying the position or nature of the ester group to exploit differences between target and off-target binding sites. | Higher predicted activity for the intended target vs. off-targets. |

| Increase Metabolic Stability | Matched Molecular Pair Analysis | Replacing metabolically labile sites, such as the ester linkage, with more stable bioisosteres. | Reduced rate of predicted metabolic clearance. |

| Enhance Solubility | Property-Based Design | Introduction of polar functional groups on the adamantane moiety. mdpi.com | Increased calculated LogS (aqueous solubility). |

Through the iterative application of these cheminformatics and data mining techniques, researchers can systematically explore the chemical space around this compound. This data-driven approach facilitates the rational design of new analogs with a higher probability of success in preclinical and clinical development, ultimately accelerating the journey from a chemical compound to a potential therapeutic agent. nih.govpensoft.net

Future Research Directions and Challenges for 2 Acetyloxy 5 1 Adamantyl Benzoic Acid

Identification of Novel Biological Targets and Pathways

A primary challenge for 2-acetyloxy-5-(1-adamantyl)benzoic acid is the elucidation of its precise molecular targets and mechanisms of action. While its structural similarity to benzoic acid derivatives suggests potential anti-inflammatory or analgesic properties, the influence of the adamantane (B196018) group could lead it to interact with novel biological targets. mdpi.comnih.govresearchgate.net Adamantane-containing drugs have been successfully developed for a variety of indications, including antiviral, anti-diabetic, and neurological disorders, highlighting the diverse roles this moiety can play. nih.govpublish.csiro.au

Future research should focus on unbiased screening approaches to identify its primary targets. Techniques such as affinity chromatography-mass spectrometry, chemical proteomics, and broad-panel kinase and receptor binding assays could reveal unexpected interactions. For instance, some adamantane derivatives have shown activity against enzymes like dipeptidyl peptidase IV (DPP-IV) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govnih.gov Investigating whether this compound interacts with these or other metabolic enzymes could open new therapeutic avenues. Furthermore, exploring its effects on CNS-related targets, such as NMDA receptors, could be a fruitful area of investigation, given that the lipophilicity imparted by adamantane can facilitate crossing the blood-brain barrier. nih.govpublish.csiro.au

Development of Advanced Delivery Systems for Pre-clinical Research

The significant lipophilicity conferred by the adamantane group presents a double-edged sword. nih.gov While it can improve membrane permeability and metabolic stability, it often leads to poor aqueous solubility, complicating formulation and delivery for pre-clinical studies. ingentaconnect.comresearchgate.net Overcoming this challenge is crucial for obtaining reliable and reproducible in vivo data.

The development of advanced drug delivery systems is a critical next step. Lipid-based formulations are a promising option for enhancing the bioavailability of lipophilic drugs. nih.gov These can range from simple lipid solutions and suspensions to more sophisticated systems like:

Nanoemulsions: These are colloidal drug carriers that can enhance drug solubility, improve stability, and provide sustained delivery. ingentaconnect.comresearchgate.net

Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils and surfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal tract. researchgate.net

Liposomes: These vesicular structures can encapsulate lipophilic drugs within their lipid bilayer, improving solubility and enabling targeted delivery. nih.gov

Human Serum Albumin (HSA) Conjugates: HSA can act as a natural carrier for fatty acids and other lipophilic molecules, and formulating this compound with HSA could enhance its biostability and bioavailability. nih.gov

| Delivery System | Description | Potential Advantages for this compound |

|---|---|---|

| Nanoemulsions | Oil-in-water dispersions stabilized by surfactants, with droplet sizes in the nanometer range. researchgate.net | Enhanced solubility, improved bioavailability, sustained release. ingentaconnect.com |

| SEDDS | Mixtures of oils, surfactants, and co-solvents that form an emulsion in aqueous environments. researchgate.net | Improved oral absorption and wide drug distribution in the GI tract. researchgate.net |

| Liposomes | Spherical vesicles composed of a lipid bilayer. nih.gov | Increased solubility, protection from degradation, potential for targeted delivery. nih.gov |

| HSA Conjugates | Complexes formed with human serum albumin. nih.gov | Enhanced biostability and bioavailability by leveraging natural transport pathways. nih.gov |

Integration of Multi-Omics Data in Mechanism Elucidation

To gain a comprehensive understanding of the biological effects of this compound, future research must move beyond single-target identification and embrace a systems-level perspective. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to unravel the complex cellular responses to drug exposure. nygen.ionashbio.com This strategy can provide a holistic view of a compound's mechanism of action, identify biomarkers for efficacy, and predict potential off-target effects. nygen.ioeurekalert.org

By treating relevant cell lines or animal models with the compound and analyzing the resulting changes across these different molecular layers, researchers can:

Identify Dysregulated Pathways: Transcriptomic and proteomic data can reveal which signaling pathways are activated or inhibited. nashbio.com

Uncover Metabolic Shifts: Metabolomic profiling can illuminate disruptions in biochemical networks, providing functional readouts of cellular state. nashbio.com

Construct Molecular Networks: Integrating these datasets can help build comprehensive models of the drug's interaction with the cellular machinery, prioritizing key targets for further validation. nih.gov

This multi-omics approach is particularly valuable for identifying novel mechanisms that would be missed by traditional, hypothesis-driven research. nih.govmdpi.com

Exploration of Combinatorial Chemistry and High-Throughput Screening for Derivatives

To optimize the therapeutic potential of this compound, a systematic exploration of its structure-activity relationship (SAR) is necessary. Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of structural analogs, creating a "library" of related compounds. wikipedia.org This can be achieved by systematically modifying different parts of the molecule:

The Adamantane Cage: Introducing substituents at different positions on the adamantane moiety.

The Benzoic Acid Core: Altering the substitution pattern on the phenyl ring.

The Linker and Acetyloxy Group: Replacing the ester with other functional groups or modifying the linker between the core structures.

Once these libraries are generated, high-throughput screening (HTS) can be employed to rapidly assess their biological activity against specific targets or in cell-based assays. youtube.com HTS uses automated instrumentation to test thousands of compounds in parallel, dramatically accelerating the discovery of derivatives with improved potency, selectivity, or pharmacokinetic properties. youtube.comdanaher.com This iterative cycle of design, synthesis, and testing is fundamental to modern lead optimization. patsnap.com Screening for effects on various benzoic acid derivatives has shown promise in identifying compounds with modulated activity. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-acetyloxy-5-(1-adamantyl)benzoic acid, and how can purity be monitored during synthesis?

- Methodological Answer : Synthesis typically involves multi-step reactions, including esterification of 5-(1-adamantyl)salicylic acid followed by acetylation. Key steps include:

- Reaction monitoring : Use thin-layer chromatography (TLC) to track intermediate formation .

- Purification : Employ column chromatography or recrystallization to isolate the final product.

- Purity validation : Confirm via high-performance liquid chromatography (HPLC) (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy for structural verification .

Q. How should researchers handle solubility challenges for this compound in biological assays?

- Methodological Answer : Due to its hydrophobic adamantyl group, dissolve the compound in dimethyl sulfoxide (DMSO) or ethanol (10–20 mM stock solutions). Validate solubility using dynamic light scattering (DLS) to detect aggregates. For aqueous buffers, use surfactants like Tween-80 (0.1% v/v) to improve dispersion .

Q. What safety protocols are critical for handling this compound in the lab?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and handling powders to avoid inhalation.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Structural confirmation : Combine H/C NMR (e.g., adamantyl proton signals at δ 1.6–2.1 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

- Purity assessment : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural analysis data (e.g., crystallography vs. computational modeling)?

- Methodological Answer :

- Crystallography : Perform single-crystal X-ray diffraction to resolve adamantyl group conformation.

- Computational modeling : Compare density functional theory (DFT)-optimized structures with experimental data. Discrepancies may arise from crystal packing forces or solvent effects .

- Validation : Use variable-temperature NMR to assess dynamic conformational changes .

Q. What strategies address discrepancies between in vitro and in vivo efficacy studies?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma stability (e.g., ester hydrolysis via LC-MS) and tissue distribution in rodent models .

- Metabolite identification : Use tandem mass spectrometry (MS/MS) to detect acetyloxy group cleavage products .

- Dose optimization : Adjust for bioavailability differences using allometric scaling from in vitro IC values .

Q. How can researchers investigate the compound’s mechanism of action in enzyme inhibition studies?

- Methodological Answer :

- Enzyme kinetics : Perform Michaelis-Menten assays with varying substrate concentrations to determine inhibition type (competitive/non-competitive).

- Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (K) .

- Molecular docking : Align with X-ray structures of target enzymes (e.g., cyclooxygenase-2) to identify adamantyl group interactions .

Q. What advanced methods detect degradation products under varying storage conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13).

- Analysis : Use ultra-HPLC (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS to identify degradation pathways (e.g., ester hydrolysis to salicylic acid derivatives) .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.